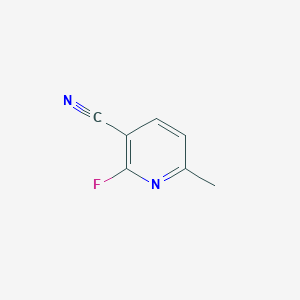
(2,2-difluoro-1-phenylcyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-difluoro-1-phenylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring substituted with a phenyl group and two fluorine atoms, along with a hydroxyl group attached to the methylene carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-difluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by fluorination and subsequent hydroxylation. One common method includes the reaction of phenylcyclopropane with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to hydroxylation using reagents such as sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,2-difluoro-1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of (2,2-difluoro-1-phenylcyclopropyl)ketone.
Reduction: Formation of (2,2-difluoro-1-phenylcyclopropyl)methane.
Substitution: Formation of (2,2-difluoro-1-phenylcyclopropyl)iodide.
科学研究应用
(2,2-difluoro-1-phenylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2,2-difluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
(2,2-difluoro-1-phenylcyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(2,2-difluoro-1-phenylcyclopropyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(2,2-difluoro-1-phenylcyclopropyl)iodide: Similar structure but with an iodine atom instead of a hydroxyl group.
Uniqueness
(2,2-difluoro-1-phenylcyclopropyl)methanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
156020-86-9 |
|---|---|
分子式 |
C10H10F2O |
分子量 |
184.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



